

4-Nitrobenzamidine chemical properties and synthesis

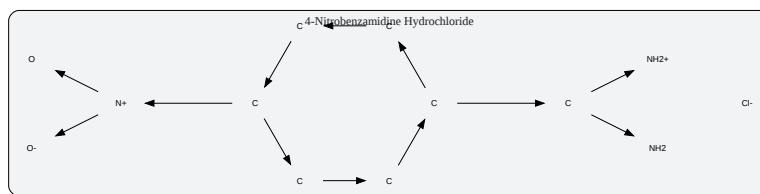
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrobenzamidine

Cat. No.: B1620405

[Get Quote](#)


An In-depth Technical Guide to **4-Nitrobenzamidine**: Properties, Synthesis, and Applications

Introduction

4-Nitrobenzamidine is a pivotal chemical intermediate, distinguished by the presence of a strongly electron-withdrawing nitro group and a basic amidine functional group on a benzene ring. This unique electronic arrangement makes it a highly versatile building block in synthetic organic chemistry. While the free base exists, it is most commonly prepared, stored, and utilized as its hydrochloride salt (CAS No: 15723-90-7) to enhance stability and simplify handling.[1][2] For researchers in drug discovery and materials science, **4-nitrobenzamidine** serves as a critical synthon for constructing complex nitrogen-containing heterocycles, which are foundational scaffolds in many pharmacologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed examination of its primary synthesis route, and insights into its reactivity and applications.

Physicochemical Properties of 4-Nitrobenzamidine

The functional properties of **4-nitrobenzamidine** are dictated by the interplay between the aromatic ring, the nitro group, and the amidine moiety. The nitro group deactivates the ring towards electrophilic substitution while the basic amidine group governs its salt formation and nucleophilicity.

[Click to download full resolution via product page](#)

Caption: Chemical Structure of **4-Nitrobenzamidine** Hydrochloride.

Below is a summary of its key properties, primarily focusing on the more common hydrochloride salt.

Property	Value	Source(s)
Chemical Name	4-nitrobenzenecarboximidamide hydrochloride	[5]
CAS Number	15723-90-7 (HCl Salt); 55955-13-0 (Free Base)	[2]
Molecular Formula	C ₇ H ₈ ClN ₃ O ₂ (HCl Salt); C ₇ H ₇ N ₃ O ₂ (Free Base)	[2][6]
Molecular Weight	201.61 g/mol (HCl Salt)	[2]
Appearance	Light yellow crystalline powder	[4]
Melting Point	290.6-293.6 °C (decomposes)	[7]
Purity	Typically ≥95-98% (by HPLC)	[2][4]
Solubility	Due to its polar functional groups (nitro and amidine), it exhibits limited solubility in water but is soluble in polar organic solvents. The hydrochloride salt form generally improves aqueous solubility compared to the free base.	[8][9]

Synthesis of 4-Nitrobenzamidine Hydrochloride: The Pinner Reaction

The most established and widely applied method for the synthesis of amidines from nitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[\[10\]](#)[\[11\]](#) This acid-catalyzed, two-step process is the preferred industrial and laboratory route to **4-nitrobenzamidine**, starting from the readily available 4-nitrobenzonitrile.

The causality behind this choice of methodology rests on its reliability and the reactive nature of the intermediate Pinner salt, which readily undergoes ammonolysis to yield the desired amidine.[\[12\]](#)

Caption: Workflow for the Pinner Synthesis of **4-Nitrobenzamidine HCl**.

Step 1: Formation of the Pinner Salt (Ethyl 4-nitrobenzimidate hydrochloride)

The first stage involves the reaction of 4-nitrobenzonitrile with an alcohol, typically anhydrous ethanol, in the presence of a strong acid catalyst, gaseous hydrogen chloride.

Mechanism Insight: The nitrile nitrogen is first protonated by HCl, which dramatically increases the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by the alcohol. The resulting intermediate is a highly reactive imino ester salt, known as a Pinner salt.[\[12\]](#)[\[13\]](#)

Causality of Experimental Choices:

- **Anhydrous Conditions:** The reaction must be rigorously free of water. Any moisture present will hydrolyze the Pinner salt intermediate to form the corresponding ester (ethyl 4-nitrobenzoate) or, upon further reaction, 4-nitrobenzamide, which are common and undesirable side products.[\[11\]](#)[\[12\]](#)
- **Low Temperature:** The reaction is conducted at low temperatures (e.g., 0 °C) because Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[\[11\]](#)

Step 2: Ammonolysis of the Pinner Salt

The isolated Pinner salt is then treated with a source of ammonia to displace the ethoxy group and form the final amidine hydrochloride.

Mechanism Insight: The Pinner salt is an excellent electrophile. Ammonia, a potent nucleophile, attacks the iminium carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the protonated amidine, which is isolated as its stable hydrochloride salt.

Causality of Experimental Choices:

- **Ammonia Source:** While anhydrous ammonia can be used, it is often more convenient and controllable to use ammonium chloride or a solution of ammonia in an alcohol (ethanolic ammonia).
- **Reaction Control:** The reaction is typically run at room temperature to ensure a smooth conversion without promoting side reactions.

Detailed Experimental Protocol

The following protocol provides a self-validating, step-by-step methodology for the synthesis of **4-nitrobenzamidine** hydrochloride.

Materials and Reagents:

- 4-Nitrobenzonitrile ($C_7H_4N_2O_2$)[14]
- Anhydrous Ethanol (EtOH)
- Anhydrous Diethyl Ether
- Hydrogen Chloride (gas)
- Ammonium Carbonate ($(NH_4)_2CO_3$)

Procedure:

Part A: Synthesis of Ethyl 4-nitrobenzimidate hydrochloride (Pinner Salt)

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual solution, and a drying tube outlet.
- Reaction Mixture: In the flask, dissolve 4-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of anhydrous ethanol (1.2 eq) and anhydrous diethyl ether.
- Acidification: Cool the flask to 0 °C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the stirred solution.
- Precipitation: Continue the HCl addition until the solution is saturated. Over time, a white precipitate of the Pinner salt will form. Seal the flask and allow it to stand in the cold (e.g., 4 °C) for 12-24 hours to ensure complete precipitation.
- Isolation: Collect the precipitate by vacuum filtration, washing it quickly with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the solid under vacuum. Self-Validation: The formation of a significant white, crystalline solid is the expected outcome.

Part B: Synthesis of **4-Nitrobenzamidine** hydrochloride

- Reaction Mixture: Suspend the dried Pinner salt (1.0 eq) from Part A in anhydrous ethanol in a round-bottom flask.
- Ammonolysis: Add powdered ammonium carbonate (3.0-4.0 eq) to the suspension.[\[12\]](#)
- Reaction: Stir the mixture at room temperature for 10-12 hours. The progress can be monitored by TLC (Thin Layer Chromatography).
- Work-up: Upon completion, filter the reaction mixture to remove inorganic salts.
- Isolation: Reduce the volume of the filtrate under vacuum. The product, **4-nitrobenzamidine** hydrochloride, will precipitate.
- Purification: Collect the solid by filtration. Wash the crude product with a small amount of cold ethanol followed by diethyl ether to yield the purified product. Dry under vacuum. Self-Validation: The final product should be a light-yellow powder, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Reactivity and Applications in Drug Development

4-Nitrobenzamidine is a cornerstone intermediate due to its predictable reactivity, which allows for the synthesis of diverse molecular scaffolds.

- **Heterocycle Synthesis:** The amidine group is a pre-eminent dinucleophile used in cyclization reactions. It readily reacts with 1,3-dielectrophiles (e.g., β -ketoesters, malonates) to form substituted pyrimidines, quinazolines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[5]
- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., SnCl₂).[15] This transformation yields 4-aminobenzamidine, a key precursor for antitrypanosomal drugs like diminazene, and opens up further functionalization possibilities at the aromatic ring.[7]
- **Precursor for Bioactive Molecules:** Its derivatives have been explored for a range of therapeutic applications, including the development of novel antimycobacterial agents.[16] The structural motif is integral to creating compounds that can interact with specific biological targets.

By providing two distinct reactive handles, **4-nitrobenzamidine** empowers chemists to build molecular complexity in a controlled and strategic manner, solidifying its role as an indispensable tool in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]

- 4. nbino.com [nbino.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Nitrobenzamidine | C7H7N3O2 | CID 117475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Pinner reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Pinner Reaction | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. nbino.com [nbino.com]
- 16. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- To cite this document: BenchChem. [4-Nitrobenzamidine chemical properties and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620405#4-nitrobenzamidine-chemical-properties-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com